2-(Dimethylamino)propyl furan-2-carboxylate
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Overview
Description
2-(Dimethylamino)propyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)propyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with 2-(Dimethylamino)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)propyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-(Dimethylamino)propyl furan-2-carbinol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)propyl furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)propyl furan-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative with similar reactivity but lacking the dimethylamino group.
2-(Dimethylamino)ethyl furan-2-carboxylate: A closely related compound with a different alkyl chain length.
Uniqueness
2-(Dimethylamino)propyl furan-2-carboxylate is unique due to the presence of both the dimethylamino group and the furan ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
2-(Dimethylamino)propyl furan-2-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, including its antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound this compound features a furan ring, which is known for its reactivity and biological significance. Its structure can be represented as follows:
Where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- O : Oxygen
Antimicrobial Activity
Recent studies have demonstrated that compounds containing furan moieties exhibit significant antimicrobial properties. For instance, the antibacterial activity of various furan derivatives has been tested against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Furan Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 0.0048 mg/mL |
S. aureus | 0.0098 mg/mL | |
C. albicans | 0.039 mg/mL |
These results indicate that this compound exhibits potent antibacterial activity, particularly against E. coli and S. aureus, which are common pathogens associated with infections.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. The effectiveness of this compound can be compared with other known antifungal agents.
Table 2: Antifungal Activity
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | C. albicans | 0.039 mg/mL |
F. oxysporum | 0.056 mg/mL |
The data suggest that this compound could serve as a potential antifungal agent, especially in treating infections caused by Candida species.
Anticancer Potential
The anticancer potential of furan derivatives has also been explored in various studies. Compounds similar to this compound have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on the effects of furan derivatives on cancer cell lines reported that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7). The IC50 values ranged from low to moderate concentrations, indicating promising anticancer activity.
The biological activity of this compound is believed to be linked to its ability to interact with cellular pathways involved in inflammation and cell growth regulation. The presence of the dimethylamino group may enhance its solubility and bioavailability, contributing to its overall efficacy.
Properties
CAS No. |
339261-32-4 |
---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(dimethylamino)propyl furan-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-8(11(2)3)7-14-10(12)9-5-4-6-13-9/h4-6,8H,7H2,1-3H3 |
InChI Key |
VOGIDNHCSGGDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=CO1)N(C)C |
Origin of Product |
United States |
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